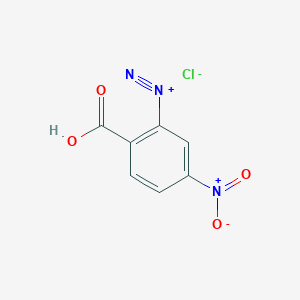
4-(1-Phenylbut-1-en-1-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Phenylbut-1-en-1-yl)morpholine is an organic compound that features a morpholine ring substituted with a phenylbutenyl group. This compound is of interest due to its unique chemical structure, which combines the properties of both morpholine and phenylbutene, making it useful in various chemical and industrial applications.
Métodos De Preparación
The synthesis of 4-(1-Phenylbut-1-en-1-yl)morpholine typically involves the reaction of morpholine with 4-phenyl-1-butene under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the morpholine, followed by the addition of 4-phenyl-1-butene to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors to improve yield and efficiency.
Análisis De Reacciones Químicas
4-(1-Phenylbut-1-en-1-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the hydrogenation of the double bond.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen, where reagents like alkyl halides can introduce new substituents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with H2/Pd can produce saturated hydrocarbons.
Aplicaciones Científicas De Investigación
4-(1-Phenylbut-1-en-1-yl)morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is utilized in the production of polymers and as a stabilizer in various chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(1-Phenylbut-1-en-1-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylbutenyl group can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
4-(1-Phenylbut-1-en-1-yl)morpholine can be compared with other morpholine derivatives, such as:
Morpholine: The parent compound, which lacks the phenylbutenyl group and has different chemical properties.
4-(1-Cyclohexen-1-yl)morpholine: A similar compound where the phenyl group is replaced with a cyclohexene ring, leading to different reactivity and applications.
4-Morpholinopropane sulphonic acid: Another derivative with a sulfonic acid group, used in different industrial applications.
The uniqueness of this compound lies in its combination of the morpholine ring and the phenylbutenyl group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
64274-09-5 |
|---|---|
Fórmula molecular |
C14H19NO |
Peso molecular |
217.31 g/mol |
Nombre IUPAC |
4-(1-phenylbut-1-enyl)morpholine |
InChI |
InChI=1S/C14H19NO/c1-2-6-14(13-7-4-3-5-8-13)15-9-11-16-12-10-15/h3-8H,2,9-12H2,1H3 |
Clave InChI |
RPUYWMXSNCSVJK-UHFFFAOYSA-N |
SMILES canónico |
CCC=C(C1=CC=CC=C1)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


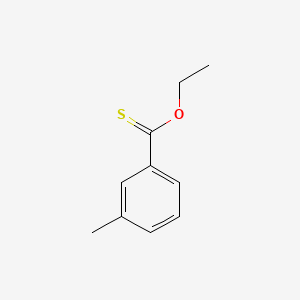
![1-[(4-Chlorobut-2-en-1-yl)oxy]-2,4-dimethoxy-3-methylbenzene](/img/structure/B14489529.png)
![1,1'-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one)](/img/structure/B14489532.png)
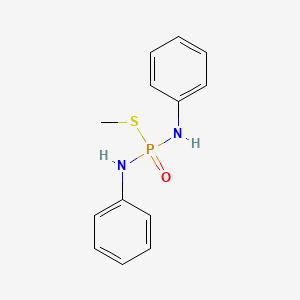
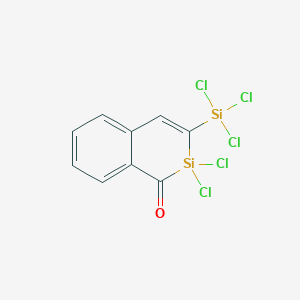
methyl}thymidine](/img/structure/B14489555.png)
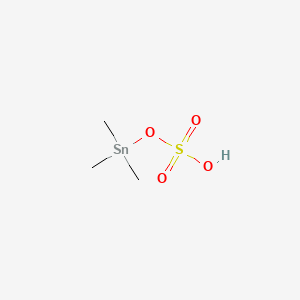
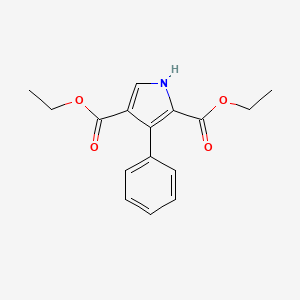

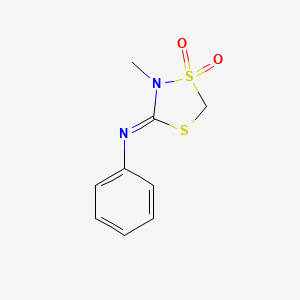
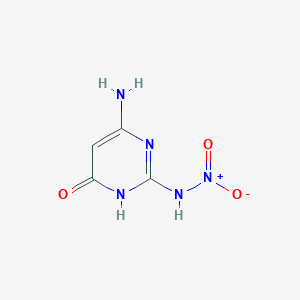
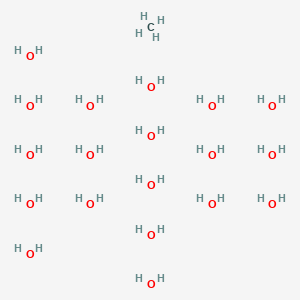
![4-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]aniline](/img/structure/B14489586.png)
